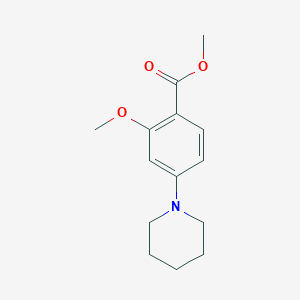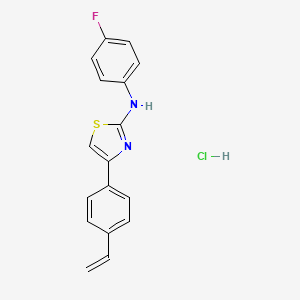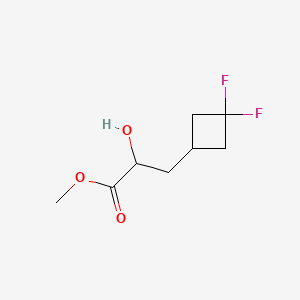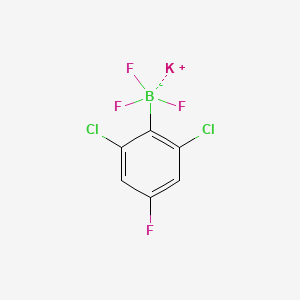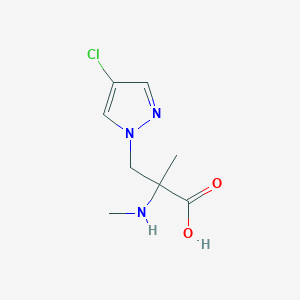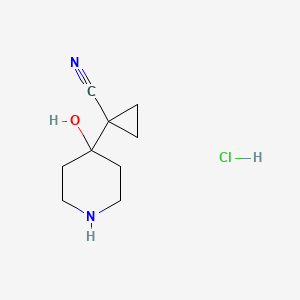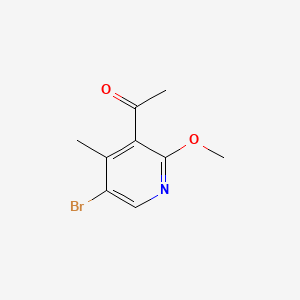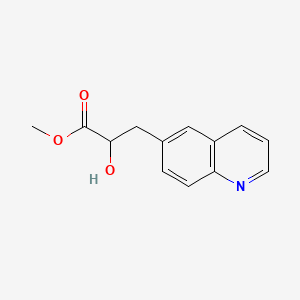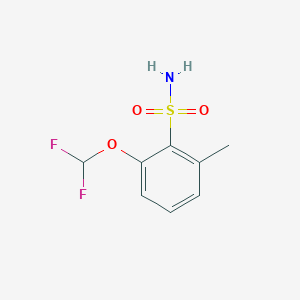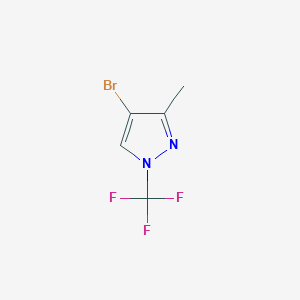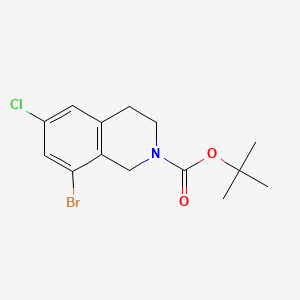
Tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a tetrahydroisoquinoline core substituted with bromine and chlorine atoms, along with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable isoquinoline derivative, followed by selective bromination and chlorination reactions. The final step involves esterification with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The tetrahydroisoquinoline core can be oxidized or reduced to form different derivatives.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for ester hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation can produce quinoline derivatives .
Scientific Research Applications
Tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives with different substituents, such as tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and tert-butyl 8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate .
Uniqueness
The uniqueness of tert-butyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H17BrClNO2 |
|---|---|
Molecular Weight |
346.65 g/mol |
IUPAC Name |
tert-butyl 8-bromo-6-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H17BrClNO2/c1-14(2,3)19-13(18)17-5-4-9-6-10(16)7-12(15)11(9)8-17/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
DHVIDRKXQIWAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


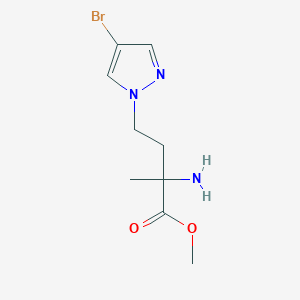
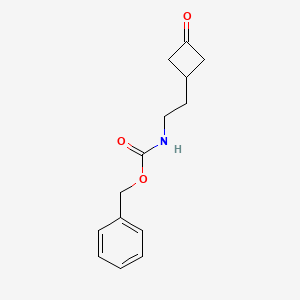
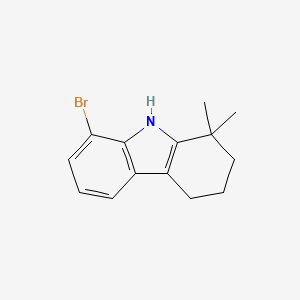
![5-[2-(2-Aminoethoxy)ethyl-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485496.png)
